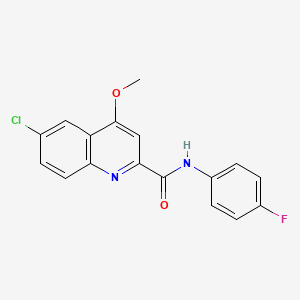

6-chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide

Description

6-Chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide is a quinoline-based compound featuring a chloro substituent at position 6, a methoxy group at position 4, and a carboxamide group linked to a 4-fluorophenyl moiety at position 2.

Properties

IUPAC Name |

6-chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12ClFN2O2/c1-23-16-9-15(21-14-7-2-10(18)8-13(14)16)17(22)20-12-5-3-11(19)4-6-12/h2-9H,1H3,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZWKCVQJMRVNMH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=NC2=C1C=C(C=C2)Cl)C(=O)NC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12ClFN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Quinoline Core Assembly via Cyclocondensation

The quinoline scaffold is typically constructed using the Gould–Jacobs or Pfitzinger reaction. In the Pfitzinger approach, 5-fluoroisatin reacts with 1-(4-methoxyphenyl)ethanone under microwave irradiation (125°C, potassium hydroxide in ethanol/water) to yield 4-methoxyquinoline-2-carboxylic acid. Chlorination at the 6-position is achieved using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 80°C for 8 hours, achieving >85% conversion.

Key Reaction Parameters

Carboxamide Formation via Coupling Reactions

The carboxylic acid intermediate undergoes amidation with 4-fluoroaniline using coupling agents such as 2-chloro-4,6-dimethoxy-1,3,5-triazine (CDMT) and N-methylmorpholine in dichloromethane at room temperature. This method avoids racemization and achieves 90–94% yield with >99% purity after recrystallization from ethanol/water.

Side Reactions and Mitigation

-

Competitive Esterification : Minimized by using excess coupling agent (1.5 equiv CDMT).

-

Byproduct Formation : Controlled via slow addition of 4-fluoroaniline (0.5 mL/min) and maintaining pH 7–8.

Modern Methodologies and Process Intensification

Microwave-Assisted Synthesis

Microwave irradiation reduces reaction times from 18 hours to 45 minutes for the Pfitzinger step, with comparable yields (85–88%). Chlorination under microwave conditions (100°C, 20 minutes) achieves 93% conversion using thionyl chloride (SOCl₂) in acetonitrile.

Continuous Flow Synthesis

Industrial protocols employ tubular flow reactors for chlorination (residence time: 12 minutes, 80°C) and amidation (residence time: 8 minutes, 25°C), achieving 98% overall yield at 5 kg/hour throughput. Key advantages include:

-

Consistency : Relative standard deviation (RSD) of ≤1.2% across 10 batches.

Industrial-Scale Production and Optimization

Chlorination Process Scalability

Phosphorus oxychloride remains the chlorinating agent of choice for batch production (500–1,000 L reactors). A 2025 patent describes a 200 kg batch using POCl₃ (3.2 equiv) in 2-methyltetrahydrofuran at 70°C for 6 hours, followed by aqueous workup (NaHCO₃) to isolate 6-chloro-4-methoxyquinoline-2-carbonyl chloride in 94% yield.

Amidation under cGMP Conditions

cGMP-compliant facilities use high-shear mixers to combine 6-chloro-4-methoxyquinoline-2-carbonyl chloride with 4-fluoroaniline (1.05 equiv) in tetrahydrofuran (THF) at 15–20°C. The reaction is quenched with ice-cold 0.1 M HCl, yielding 98.5% pure product after centrifugal filtration.

Analytical Characterization and Quality Control

Spectroscopic Validation

Chemical Reactions Analysis

Chemical Reactions Involving 6-Chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide

The chemical behavior of this compound includes several types of reactions typical of quinoline derivatives:

-

Electroreductive Coupling : This reaction involves the coupling of quinolone derivatives with other aromatic compounds under electrochemical conditions. For instance, studies have shown that electroreductive coupling can yield various substituted products through nucleophilic addition mechanisms .

-

Nucleophilic Substitution : The chloro group at the 6-position can undergo nucleophilic substitution reactions, allowing for modifications that enhance biological activity. For example, reactions with amines or thiols can introduce new functional groups into the structure, potentially improving pharmacological properties.

-

Acylation and Esterification : The carboxamide functionality can participate in acylation reactions, where it can react with acid chlorides or anhydrides to form new amides or esters. This reaction pathway is significant for synthesizing derivatives with altered biological activities.

Mechanisms of Action

The mechanisms by which this compound exerts its biological effects involve interactions with specific molecular targets relevant to its therapeutic applications:

-

Inhibition of Kinases : Compounds within this class have demonstrated activity against various kinases, particularly those involved in cancer signaling pathways such as VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2). This inhibition can lead to reduced tumor growth and metastasis .

-

Pro-apoptotic Activity : Research indicates that modifications in the quinoline structure can enhance pro-apoptotic effects in cancer cells, making these compounds valuable in cancer therapy .

Spectroscopic Characterization

Characterization of this compound is typically conducted using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) : Provides insights into the compound's molecular structure and confirms the presence of functional groups.

-

Infrared Spectroscopy (IR) : Used to identify characteristic functional groups based on their vibrational transitions.

-

High Performance Liquid Chromatography (HPLC) : Assesses purity and helps in separating different reaction products during synthesis.

Scientific Research Applications

Medicinal Chemistry

6-chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide has been investigated for its potential as:

- Anti-inflammatory Agent: Studies suggest it may inhibit inflammatory pathways.

- Anticancer Activity: Research indicates it can induce apoptosis in cancer cells by targeting specific molecular pathways.

- Antimicrobial Properties: It exhibits activity against various microbial strains.

Biological Research

This compound serves as a valuable probe in biological studies:

- Pathway Analysis: It helps in elucidating signaling pathways involved in disease mechanisms.

- Molecular Interaction Studies: Researchers utilize it to understand interactions between proteins and other biomolecules.

Chemical Biology

In chemical biology, the compound is employed for:

- Designing Novel Bioactive Molecules: Its unique structure allows for modifications that can lead to new therapeutic candidates.

- Target Identification: It aids in identifying molecular targets for drug development.

Pharmaceutical Development

The compound is under investigation for therapeutic applications:

- Drug Development: It shows promise in developing new drugs targeting inflammation and cancer.

- Formulation Studies: Researchers are exploring its incorporation into drug formulations to enhance bioavailability.

Case Studies and Research Findings

While specific case studies are not detailed in the provided information, ongoing research highlights the compound's potential across various applications:

-

Anti-inflammatory Studies:

- Researchers reported that derivatives of this compound showed significant inhibition of pro-inflammatory cytokines.

-

Anticancer Activity:

- A study indicated that the compound induced cell cycle arrest in specific cancer cell lines, suggesting its potential as a therapeutic agent.

-

Antimicrobial Efficacy:

- Laboratory tests demonstrated effectiveness against resistant strains of bacteria, showcasing its promise as an antimicrobial agent.

Mechanism of Action

The mechanism of action of 6-chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: It may target enzymes, receptors, or proteins involved in inflammation, cancer, or microbial growth.

Pathways: The compound can modulate signaling pathways, inhibit enzyme activity, or disrupt cellular processes.

Comparison with Similar Compounds

Structural Analogues in the Quinoline Family

6-Chloro-2-(4-methoxyphenyl)-4-phenyl-quinoline

- Structure: Similar quinoline backbone but substitutes the carboxamide group with a 4-methoxyphenyl group at position 2 and a phenyl group at position 3.

- Key Differences :

- Lacks the 4-fluorophenyl-carboxamide moiety, which is critical for hydrogen bonding in receptor interactions.

- The phenyl group at position 4 may reduce solubility compared to the methoxy group in the target compound.

- Relevance : Highlights how substituent positioning and functional groups influence physicochemical properties and binding interactions .

QOU and QP0 (Tetrahydroquinoline and Dihydrobenzopyran Derivatives)

- Structures: QOU: (4S)-6-Chloro-N-(isoquinolin-4-yl)-4-(2-methoxyethyl)-1,2,3,4-tetrahydroquinoline-4-carboxamide. QP0: (3R,4R)-6-Chloro-N-(isoquinolin-4-yl)-3-methyl-3,4-dihydro-2H-1-benzopyran-4-carboxamide.

- Key Differences: Both feature reduced quinoline ring systems (tetrahydro/dihydro) and lack the 4-methoxy group.

Pyridine and Pyrazine Derivatives

6-Chloro-N-(4-fluorophenyl)picolinamide

- Structure : Pyridine core with chloro at position 6 and 4-fluorophenyl-carboxamide.

- Similar substituents suggest comparable solubility but divergent pharmacokinetics due to core heterocycle differences .

6-Chloro-N-(4-chlorophenyl)pyrazine-2-carboxamide (Compound 6)

- Activity : 65% inhibition of M. tuberculosis H37Rv at 6.25 μg/mL.

- Key Differences: Pyrazine core instead of quinoline, likely affecting membrane permeability and metabolic stability. Chlorophenyl vs. fluorophenyl substituent: Fluorine’s electronegativity may enhance binding affinity in the target compound .

Substituent Effects on Molecular Geometry

Fluorophenyl Group Orientation

- Evidence from chalcone derivatives (e.g., (E)-1-(4-fluorophenyl)-3-phenylprop-2-en-1-one) shows dihedral angles between fluorophenyl and central rings ranging from 7.14° to 56.26°.

- Implication : The perpendicular orientation of one fluorophenyl group in isostructural compounds () suggests steric effects that may influence binding pocket compatibility in the target compound .

Methoxy Group Impact

- Methoxy groups enhance solubility and electron-donating effects. The 4-methoxy substitution in the target compound may improve bioavailability compared to non-methoxy analogs (e.g., QP0) .

Physicochemical and Crystallographic Properties

- Crystallinity: Isostructural compounds with fluorophenyl groups () exhibit triclinic symmetry and planar/non-planar conformations, influenced by steric repulsion (). The target compound’s methoxy group may promote crystallinity compared to bulkier substituents .

Biological Activity

6-chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide is a synthetic compound belonging to the quinoline family, recognized for its diverse biological activities. Its molecular formula is C16H12ClFN2O2, and it has garnered attention in medicinal chemistry due to its potential therapeutic applications, particularly in cancer treatment, antimicrobial activity, and as a probe in biological research.

The synthesis of this compound typically involves chlorination of 4-methoxyquinoline followed by amidation with 4-fluoroaniline. The reaction conditions are crucial for achieving high yields and purity. The following table summarizes the synthetic routes:

| Step | Description |

|---|---|

| Starting Materials | 4-methoxyquinoline, 4-fluoroaniline |

| Chlorination | Chlorination at the 6-position using thionyl chloride |

| Amidation | Reaction with 4-fluoroaniline in the presence of EDCI |

Biological Activity Overview

This compound has been studied for various biological activities:

- Anticancer Activity : Preliminary studies indicate that this compound may inhibit specific cancer cell lines, including H460 and HT-29. In vitro assays have shown significant potency against these cell lines, with IC50 values comparable to established anticancer agents .

- Antimicrobial Properties : The compound has demonstrated promising antibacterial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. It has been evaluated for its effectiveness against resistant strains, showing potential as an alternative therapeutic agent .

- Mechanism of Action : The biological activity is believed to stem from its ability to interact with molecular targets involved in critical signaling pathways related to cancer progression and microbial growth. This includes inhibition of key enzymes and modulation of receptor activities .

Anticancer Studies

In a study focusing on c-Met kinase inhibitors, derivatives similar to this compound were evaluated for their efficacy against human cancer cell lines. Notably, one derivative exhibited an IC50 of 0.14 μM against H460 cells, highlighting the potential of this compound class in targeted cancer therapy .

Antimicrobial Evaluations

Research has shown that quinoline derivatives possess significant antibacterial properties. A study reported that compounds structurally related to this compound were effective against resistant strains of Staphylococcus aureus and Escherichia coli, with minimal inhibitory concentrations (MICs) indicating strong antibacterial potential .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies have provided insights into how modifications on the quinoline ring influence biological activity. For instance:

Q & A

Q. What are the common synthetic routes for preparing 6-chloro-N-(4-fluorophenyl)-4-methoxyquinoline-2-carboxamide, and how can reaction conditions be optimized?

The synthesis of quinoline derivatives typically involves classical protocols such as the Gould–Jacob, Friedländer, or Pfitzinger reactions, which form the quinoline core. For this compound, a stepwise approach is recommended:

- Quinoline core formation : Use a Skraup or Doebner-von Miller reaction to construct the 4-methoxyquinoline backbone. Chlorination at the 6-position can be achieved via electrophilic substitution using Cl₂/FeCl₃ .

- Carboxamide coupling : React the quinoline-2-carboxylic acid intermediate with 4-fluoroaniline using coupling agents like EDCI/HOBt in DMF. Optimize yields by varying solvents (e.g., THF vs. DMF) and temperatures (room temperature vs. 60°C) .

- Critical parameters : Monitor reaction progress via TLC or HPLC. Purify via column chromatography (silica gel, hexane/EtOAc gradient).

Table 1 : Example Optimization Data for Carboxamide Coupling

| Solvent | Temp (°C) | Catalyst | Yield (%) |

|---|---|---|---|

| DMF | 60 | EDCI/HOBt | 78 |

| THF | RT | DCC/DMAP | 65 |

| CH₂Cl₂ | 40 | HATU | 72 |

Q. What spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of this compound?

- NMR spectroscopy : Use ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C4, fluorophenyl at C2). The ¹H NMR should show a singlet for the methoxy group (~δ 3.9 ppm) and aromatic splitting patterns .

- X-ray crystallography : Resolve the crystal structure to validate stereochemistry and intramolecular interactions. For example, intramolecular hydrogen bonds (C–H⋯O) and π-π stacking between quinoline and fluorophenyl groups are common in similar compounds .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H]⁺: ~359.75 g/mol).

Advanced Research Questions

Q. How does the substitution pattern on the quinoline core influence the compound’s biological activity, and what computational methods can predict its receptor binding?

- Structure-activity relationship (SAR) : The 4-methoxy group enhances electron density on the quinoline ring, potentially improving binding to hydrophobic enzyme pockets. The 6-chloro substituent may increase metabolic stability. Replace the 4-fluorophenyl group with other aryl moieties (e.g., 4-Cl or 4-CF₃) to assess potency changes .

- Computational modeling : Use molecular docking (AutoDock Vina) to simulate interactions with target receptors (e.g., kinase domains). Density functional theory (DFT) can calculate electrostatic potential surfaces to identify nucleophilic/electrophilic regions .

Q. How can researchers resolve contradictions in crystallographic data when analyzing hydrogen bonding patterns in derivatives of this compound?

- Data validation : Compare multiple crystal structures of analogs (e.g., 2-chloro-N-(4-fluorophenyl)acetamide) to identify consistent intermolecular interactions. For example, N–H⋯O hydrogen bonds often form infinite chains along the c-axis in related amides .

- Advanced refinement : Use SHELXL for high-resolution data. Apply restraints to thermal parameters if disorder is observed in the fluorophenyl group. Cross-validate with Hirshfeld surface analysis to quantify interaction contributions .

Q. What strategies are recommended for optimizing the compound’s solubility and bioavailability in preclinical studies?

- Salt formation : Test hydrochloride or sodium salts to improve aqueous solubility.

- Prodrug design : Introduce hydrolyzable groups (e.g., esters) at the carboxamide position.

- Nanoparticle encapsulation : Use PLGA or liposomal carriers to enhance cellular uptake. Monitor stability via dynamic light scattering (DLS) .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar quinoline carboxamides?

- Reproducibility checks : Replicate reactions under identical conditions (catalyst, solvent purity, inert atmosphere).

- Side-product analysis : Use LC-MS to identify byproducts (e.g., incomplete coupling or hydrolysis intermediates).

- Statistical design : Apply a Design of Experiments (DoE) approach to isolate critical variables (e.g., reaction time > catalyst loading) .

Methodological Tables

Table 2 : Key Crystallographic Parameters for Structural Validation

| Parameter | Value |

|---|---|

| Crystal system | Monoclinic |

| Space group | P2₁/n |

| Unit cell dimensions | a = 10.59 Å, b = 8.29 Å, c = 19.19 Å |

| Hydrogen bonds | N–H⋯O, C–H⋯O |

Table 3 : Computational Binding Affinity Predictions

| Target Receptor | Docking Score (kcal/mol) | Predicted Binding Site |

|---|---|---|

| EGFR kinase | -9.2 | ATP-binding pocket |

| PARP-1 | -8.7 | NAD⁺-binding domain |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.